3-Benzylazetidin-3-ol
Overview
Description
3-Benzylazetidin-3-ol is a chemical compound . It has a CAS Number of 54881-13-9 and a molecular weight of 163.22 . The IUPAC name for this compound is 1-benzyl-3-azetidinol . It is stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of azetidine derivatives has been reported in various studies . One method involves the reaction of triethylamine and N-benzylazetidin-3-ol in methylene chloride at -40°C, followed by the addition of methanesulfonyl chloride . Another method involves the use of very low-cost and commercially available starting material (benzylamine) and results in reduced formation of di(3-chloro-2-hydroxypropyl) benzylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H13NO . The InChI Code for this compound is 1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 .Chemical Reactions Analysis
Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Synthesis and Process Optimization
- Optimized Synthesis Process : 1-Benzylazetidin-3-ol, closely related to 3-Benzylazetidin-3-ol, has been utilized in the commercial synthesis of azetidin-3-ol hydrochloride. The process involves using low-cost starting materials and has been optimized for economic efficiency and effectiveness in production (Reddy et al., 2011).
Medicinal Chemistry and Drug Development
- Chymase Inhibition : Derivatives of 3-Benzylazetidine-2-one, a compound related to this compound, have been designed and evaluated as inhibitors of human chymase, a target for cardiovascular and inflammatory diseases. These derivatives showed potent inhibition and stability in human plasma (Aoyama et al., 2001).
Chemical Synthesis and Reaction Mechanisms
- Divergent Reaction Mechanisms : The reaction of compounds related to this compound with different agents has demonstrated divergent pathways and mechanisms, highlighting the chemical versatility of this class of compounds (Gilligan & Krenitsky, 1994).
Biochemistry and Enzyme Inhibition
- Inhibition of Phosphatidylinositol 3-Kinase : Analogues of quercetin, which bear structural similarities to this compound, have been studied for their inhibition of Phosphatidylinositol 3-kinase, an enzyme involved in growth factor signal transduction. This suggests potential roles in understanding cellular proliferation and growth factor response (Vlahos et al., 1994).
Natural Product Chemistry and Biological Activity
- Role in Embryonic Development and Tumorigenesis : Olfactomedin-like 3 (OLFML3), a protein with a structure potentially influenced by compounds like this compound, plays a significant role in embryonic development and tumorigenesis. Understanding the role and regulation of OLFML3 may offer insights into the biological activities of related compounds (Jin & Li, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzylazetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRAMNAASQTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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